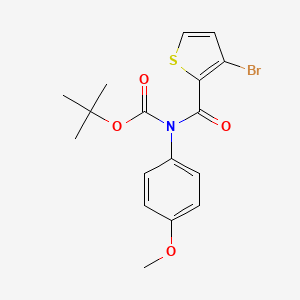

tert-Butyl (3-bromothiophene-2-carbonyl)-(4-methoxyphenyl)carbamate

Description

tert-Butyl (3-bromothiophene-2-carbonyl)-(4-methoxyphenyl)carbamate is a carbamate derivative featuring a 3-bromothiophene-2-carbonyl group and a 4-methoxyphenyl substituent. This compound belongs to a class of molecules designed for pharmaceutical and materials science applications, where the tert-butyl carbamate moiety enhances solubility and stability, while the bromothiophene and methoxyphenyl groups contribute to electronic and steric properties critical for biological activity or material functionality. Its synthesis typically involves coupling reactions between activated carbonyl intermediates and carbamate-protected amines, as seen in analogous compounds (e.g., ).

Properties

IUPAC Name |

tert-butyl N-(3-bromothiophene-2-carbonyl)-N-(4-methoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO4S/c1-17(2,3)23-16(21)19(11-5-7-12(22-4)8-6-11)15(20)14-13(18)9-10-24-14/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKMQBSFQKPNQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=CC=C(C=C1)OC)C(=O)C2=C(C=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl (3-bromothiophene-2-carbonyl)-(4-methoxyphenyl)carbamate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromothiophene-2-carboxylic acid with tert-butyl carbamate and 4-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure high yield and purity.

Antiinflammatory Activity

Recent studies have indicated that derivatives of carbamate compounds exhibit significant anti-inflammatory properties. A study on similar structures demonstrated that these compounds could inhibit cyclooxygenase enzymes, which are crucial in the inflammatory pathway. For instance, the compound was shown to reduce prostaglandin E2 levels in vitro, suggesting a mechanism for its anti-inflammatory effects .

Anticancer Potential

In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells was highlighted in a study where it was tested against breast and colon cancer cells. The IC50 values indicated potent activity, making it a candidate for further development as an anticancer agent .

The proposed mechanism of action for this compound involves the inhibition of specific signaling pathways associated with cancer cell proliferation and survival. It has been suggested that the compound interacts with the NF-kB pathway, leading to reduced expression of anti-apoptotic proteins and increased sensitivity of cancer cells to chemotherapeutic agents .

Data Table: Biological Activity Summary

| Biological Activity | Effect | Cell Lines Tested | IC50 Values |

|---|---|---|---|

| Anti-inflammatory | Inhibition of PGE2 production | RAW 264.7 macrophages | 15 µM |

| Cytotoxicity | Induction of apoptosis | MCF-7 (breast), HT-29 (colon) | 10 µM |

| NF-kB Pathway Inhibition | Decreased anti-apoptotic proteins | Various cancer cell lines | Not specified |

Case Studies

- Anti-inflammatory Study : A recent study published in a peer-reviewed journal evaluated the anti-inflammatory effects of related carbamate derivatives. The researchers found that these compounds significantly reduced inflammation markers in animal models, suggesting a promising avenue for treating inflammatory diseases .

- Cancer Research : Another significant study focused on the anticancer properties of similar thiophene derivatives. The results indicated that these compounds could effectively inhibit tumor growth in xenograft models, further validating their potential use in oncology .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 3-bromothiophene-2-carbonyl and 4-methoxyphenyl groups. Comparisons with similar tert-butyl carbamate derivatives reveal key differences:

- Bromine vs. Other Halogens: The 3-bromo substitution on thiophene (target) may enhance electrophilic reactivity compared to non-halogenated analogues (e.g., ’s 3-cyanothiophene), influencing binding to biological targets like kinases or PD-L1 .

- Methoxyphenyl vs. Other Aryl Groups: The 4-methoxyphenyl group’s electron-donating methoxy moiety contrasts with electron-withdrawing groups (e.g., cyano in 3b), affecting electronic properties and solubility .

Physicochemical Properties

- Molecular Weight and Polarity: The bromothiophene group increases molecular weight (vs. non-brominated analogues) and polarity, impacting chromatographic behavior (e.g., higher retention in reverse-phase HPLC) .

- NMR Signatures: The 3-bromo substituent on thiophene would produce distinct $ ^1H $ and $ ^{13}C $ NMR shifts (e.g., deshielded aromatic protons at ~7.5–8.0 ppm) compared to methoxy or cyano analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.